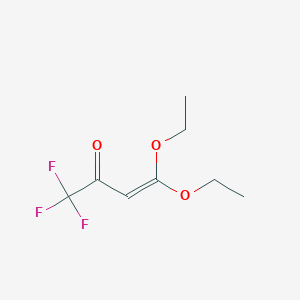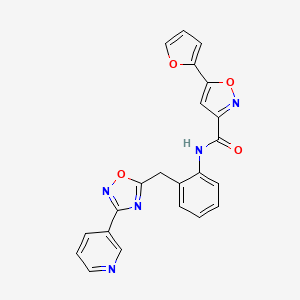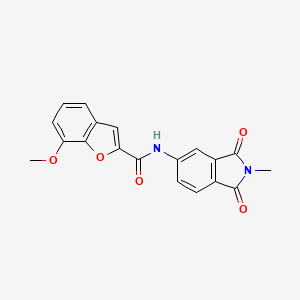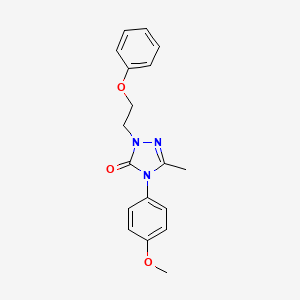
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C17H15Br2NO4 and its molecular weight is 457.118. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application Potential
Synthesis Techniques and Intermediates : The development of practical synthesis methods for brominated biphenyls, which are key intermediates in manufacturing various pharmaceuticals and materials, illustrates the importance of brominated phenolic compounds in industrial chemistry. For example, a practical synthesis method for 2-fluoro-4-bromobiphenyl, an intermediate in flurbiprofen production, highlights the ongoing need for efficient, scalable routes to these substances, utilizing bromination techniques and cross-coupling reactions (Qiu et al., 2009).
Advanced Oxidation Processes : Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) showcases the application of brominated compounds in environmental remediation. AOPs, which can generate various by-products including brominated ones, are essential in treating recalcitrant compounds in water, indicating the role of brominated intermediates in environmental chemistry (Qutob et al., 2022).
Environmental Impact and Toxicology
Environmental Persistence and Toxicity : The environmental concentrations and toxicology of brominated phenols, such as 2,4,6-tribromophenol, are crucial areas of study. These compounds, used in various industrial applications including as flame retardants, pose significant environmental and health risks due to their persistence and potential toxicity (Koch & Sures, 2018).
Degradation and By-products : The degradation pathways and by-products of brominated aromatic compounds are significant for understanding their environmental fate. Studies on the advanced oxidation processes (AOPs) for degrading such compounds in aqueous media reveal insights into their reactivity and potential risks, including the formation of toxic by-products (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
(2,4-dibromo-6-methyl-3-propan-2-ylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Br2NO4/c1-9(2)14-13(18)7-10(3)16(15(14)19)24-17(21)11-5-4-6-12(8-11)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAAYJEWUDWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Br2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)

![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)





![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)
